

2,2',2"-Nitrilotriethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Triethanolamine	
Cat. No.:	B10763040	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2',2"-Nitrilotriethanol, commonly known as **Triethanolamine** (TEA), is a versatile tertiary amine and triol with widespread applications across various scientific disciplines, including pharmaceutical sciences. Its unique combination of basicity, hygroscopicity, and ability to act as a surfactant and emulsifier makes it an invaluable excipient in drug formulation and a useful tool in various laboratory procedures. This technical guide provides an in-depth overview of the fundamental characteristics of TEA, including its physicochemical properties, synthesis, and key applications in research and drug development. Detailed experimental protocols and visual representations of its utility are provided to assist researchers in leveraging the properties of this important chemical compound.

Introduction

Triethanolamine (TEA) is an organic compound with the chemical formula N(CH₂CH₂OH)₃. It is a viscous, colorless to pale yellow liquid with a faint ammoniacal odor.[1][2][3] Structurally, it is a tertiary amine with three hydroxyl groups, which impart its characteristic properties of being both a weak base and a hygroscopic alcohol.[3][4] These dual functionalities are central to its utility in a vast array of applications, from industrial processes such as cement grinding to its role as a pH adjuster, emulsifier, and surfactant in cosmetics and pharmaceuticals.[5][6][7] In the context of drug development, TEA is a critical excipient used to enhance the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs).[8][9]



Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 2,2',2"-Nitrilotriethanol is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	References
Molecular Formula	C ₆ H ₁₅ NO ₃	[1][10]
Molecular Weight	149.19 g/mol	[1]
Appearance	Colorless to pale yellow, viscous liquid	[1][2][11]
Odor	Slight ammoniacal odor	[1][8][11]
Melting Point	21.2 - 21.6 °C (70.2 - 70.9 °F)	[3][5][8]
Boiling Point	335.4 °C (635.7 °F) at 760 mmHg (decomposes)	[1][5][12]
Density	1.124 g/mL at 25 °C	[5][8][13]
Viscosity	~590 mPa·s at 30 °C	[4]
Flash Point	193 °C (379.4 °F)	[8][11]
Vapor Pressure	<0.01 mmHg at 20 °C	[13][14]
Refractive Index	n20/D 1.485	[8][13][14]

Table 2: Solubility and Chemical Properties



Property	Value	References
Solubility in Water	Miscible	[3][5][6]
Solubility in Organic Solvents	Miscible with ethanol, acetone, methanol. Slightly soluble in diethyl ether, benzene, and carbon tetrachloride.	[3][8][11]
рКа	7.74 - 7.8 at 25 °C	[5][14][15]
pH of 1% solution	Approximately 10	[16]
Chemical Stability	Stable under recommended storage conditions. May darken on exposure to air and light.	[4][17]
Hygroscopicity	Very hygroscopic	[2][4][8]

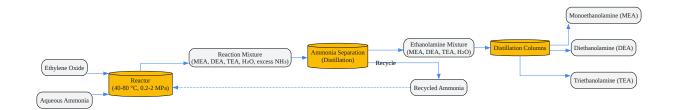
Synthesis

Triethanolamine is produced commercially through the ammonolysis of ethylene oxide. This reaction is typically carried out by reacting ethylene oxide with aqueous ammonia. The process also yields monoethanolamine (MEA) and diethanolamine (DEA). The ratio of the products can be controlled by adjusting the stoichiometry of the reactants; a higher proportion of ethylene oxide favors the formation of di- and **triethanolamine**.[3][18] The individual ethanolamines are then separated by distillation.[19]

A continuous process for the manufacture of **triethanolamine** typically involves:

- Synthesis: Continuously feeding ammonia and ethylene oxide into a reactor at elevated temperature (e.g., 40-80 °C) and pressure (e.g., 0.2-2 MPa).[20][21]
- Ammonia Separation: Continuously separating the unreacted ammonia from the reaction mixture, which is often recycled back into the synthesis step.[20][21]
- Distillation: Continuously separating the mono-, di-, and triethanolamine from the resulting mixture through a series of distillation columns.[17][20][21]





Click to download full resolution via product page

Figure 1: Synthesis of 2,2',2"-Nitrilotriethanol.

Key Applications in Research and Drug Development pH Adjustment and Buffering Agent

Triethanolamine is a weak base that is widely used to adjust and buffer the pH of pharmaceutical formulations.[8][16] Its pKa of approximately 7.8 makes it a suitable buffering agent for many biological and pharmaceutical applications, helping to maintain a stable pH in the physiologically relevant range.[22] This is crucial for the stability and efficacy of many active pharmaceutical ingredients, particularly in topical and parenteral formulations.[6][8]

Experimental Protocol: Preparation of a **Triethanolamine** Buffer (0.05 M, pH 7.6)

Materials:

- Triethanolamine (uncharged, free base form)
- 0.1 M Hydrochloric acid (HCl) solution
- 0.1 M Sodium hydroxide (NaOH) solution (for fine adjustment if needed)



- · Distilled or deionized water
- 1 L volumetric flask
- pH meter
- Magnetic stirrer and stir bar
- Beaker

Procedure:

- Calculate the required mass of **Triethanolamine**:
 - For a 1 L solution of 0.05 M TEA, the required moles are 0.05 mol.
 - Mass = moles × molecular weight = 0.05 mol × 149.19 g/mol = 7.46 g.
- Dissolution:
 - Accurately weigh 7.46 g of triethanolamine and transfer it to a beaker containing approximately 800 mL of distilled water.
 - Add a magnetic stir bar and stir until the TEA is completely dissolved.
- pH Adjustment:
 - Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.
 - Slowly add 0.1 M HCl while continuously monitoring the pH. The Henderson-Hasselbalch equation can be used to estimate the required volume of HCl.
 - For a target pH of 7.6 and a pKa of 7.8: $7.6 = 7.8 + \log([TEA]/[TEA-H^+]) 0.2 = \log([TEA]/[TEA-H^+])$ [TEA]/[TEA-H^+] = $10^{-0.2} \approx 0.631$
 - Since [TEA] + [TEA-H⁺] = 0.05 M, the concentration of the protonated form, [TEA-H⁺], required is approximately 0.0307 M.



- The moles of HCl needed are 0.0307 mol, which corresponds to 307 mL of 0.1 M HCl. Add the HCl incrementally until the pH approaches 7.6.
- Final Volume Adjustment:
 - Carefully transfer the buffer solution to a 1 L volumetric flask.
 - Add distilled water to bring the final volume to the 1 L mark.
 - Mix the solution thoroughly.
- Verification:
 - Re-check the pH of the final buffer solution and adjust with small volumes of 0.1 M HCl or
 0.1 M NaOH if necessary.[11][23]

Emulsifying Agent in Topical Formulations

In combination with fatty acids, **triethanolamine** forms soaps that act as effective emulsifying agents.[9][12] These are used to create stable oil-in-water emulsions in a variety of pharmaceutical and cosmetic products, such as creams, lotions, and ointments.[6][9] The resulting emulsions are fine-grained and stable, ensuring a uniform distribution of the active pharmaceutical ingredient.[12]

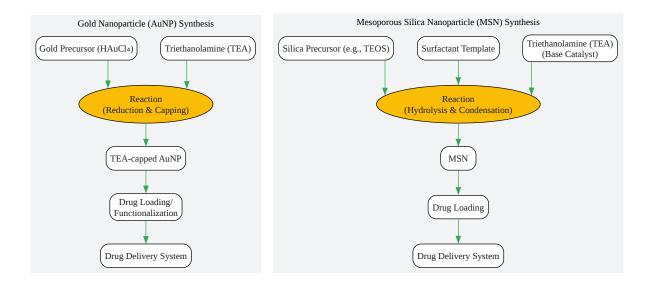
Nanoparticle Synthesis for Drug Delivery

Triethanolamine plays a crucial role in the synthesis of nanoparticles for drug delivery applications. It can act as both a reducing and a capping agent in the formation of gold nanoparticles (AuNPs) and as a catalyst in the synthesis of mesoporous silica nanoparticles (MSNs).[2][20][24]

Gold Nanoparticles (AuNPs): TEA can reduce Au³⁺ ions to Au⁰, leading to the nucleation and growth of nanoparticles. The TEA molecules then adsorb onto the surface of the AuNPs, preventing aggregation and ensuring colloidal stability.[2][25] The hydroxyl and amine groups on TEA provide a surface for further functionalization, for example, with targeting ligands or drugs.[2]



Mesoporous Silica Nanoparticles (MSNs): In the synthesis of MSNs, TEA is used to provide
the basic conditions necessary for the hydrolysis and condensation of silica precursors
around a surfactant template.[20]



Click to download full resolution via product page

Figure 2: Role of TEA in Nanoparticle Synthesis.

Analytical and Bioanalytical Applications

Complexometric Titration: **Triethanolamine** is used as a masking agent in complexometric titrations with EDTA. It forms stable complexes with certain metal ions, such as aluminum, iron, and manganese, preventing them from interfering with the determination of other metal ions. [13][15][22][26]



Experimental Protocol: Masking of Aluminum in EDTA Titration

Objective: To determine the concentration of an analyte metal ion (e.g., Zn²⁺) in the presence of an interfering ion (e.g., Al³⁺) using EDTA titration.

Materials:

- Sample solution containing the analyte and interfering ions
- Standardized EDTA solution
- Buffer solution (e.g., ammonia-ammonium chloride buffer, pH 10)
- Indicator (e.g., Eriochrome Black T)
- Triethanolamine (TEA) solution
- Burette, conical flask, and other standard titration glassware

Procedure:

- Sample Preparation: Pipette a known volume of the sample solution into a conical flask.
- pH Adjustment: Add the buffer solution to adjust the pH to the optimal range for the titration (typically pH 10 for many metals with Eriochrome Black T).
- Masking: Add a sufficient amount of triethanolamine solution to the flask. The TEA will form
 a stable complex with the Al³⁺ ions.
- Titration: Add a few drops of the indicator to the solution. Titrate the solution with the standardized EDTA solution until the endpoint is reached, as indicated by a color change (e.g., from wine red to blue for Eriochrome Black T).
- Calculation: The volume of EDTA consumed corresponds to the concentration of the unmasked analyte metal ion.[22][26]

High-Performance Liquid Chromatography (HPLC): **Triethanolamine** is used in the preparation of mobile phases for the separation of peptides and proteins by reversed-phase HPLC.[11][14]

Foundational & Exploratory





It can act as a pH buffer and also as a masking agent to block the interaction of basic analytes with residual silanol groups on the stationary phase, which helps to improve peak shape and reduce tailing.[27][28]

Representative Protocol: HPLC Separation of Peptides

Objective: To separate a mixture of peptides using reversed-phase HPLC with a **triethanolamine**-containing mobile phase.

Materials and Equipment:

- HPLC system with a UV detector
- C18 reversed-phase column
- Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
- Triethanolamine
- Peptide sample, dissolved in Mobile Phase A
- 0.2 μm filters

Procedure:

- Mobile Phase Preparation:
 - Prepare Mobile Phase A and B.
 - For applications requiring masking of silanol groups, a low concentration of triethanolamine (e.g., 0.1-0.2 M, pH adjusted to the desired value with an appropriate acid) can be added to the aqueous mobile phase.[11][14]
 - Filter both mobile phases through a 0.2 μm filter and degas them.
- Sample Preparation:



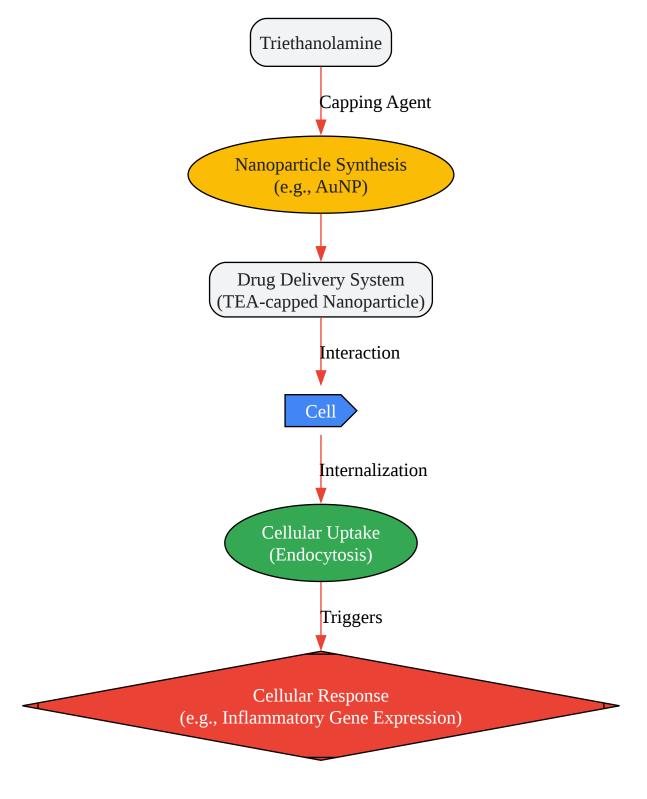
- Dissolve the lyophilized peptide sample in a small volume of Mobile Phase A.
- Filter the sample through a 0.2 μm syringe filter.[15][23][29]
- HPLC Analysis:
 - Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B)
 at a constant flow rate (e.g., 1 mL/min for a 4.6 mm ID column).[30]
 - Inject the prepared sample.
 - Run a linear gradient of increasing Mobile Phase B to elute the peptides (e.g., 5% to 60% B over 30 minutes).
 - Monitor the elution of peptides using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).
 - Collect fractions if purification is desired.[29][30]

Biological Interactions and Signaling

There is currently no evidence to suggest that **triethanolamine** itself directly participates in or modulates specific biological signaling pathways. Its biological effects are primarily understood in the context of its role as an excipient in drug delivery systems. For instance, when used to synthesize nanoparticles, the resulting drug delivery system can interact with cells and potentially trigger cellular responses.

Gold nanoparticles, which can be synthesized using TEA, have been shown to be internalized by cells through endocytosis and can induce cellular responses, including inflammatory gene expression.[9][24][31] For example, the uptake of silica and gold nanoparticles by macrophages can lead to the upregulation of the nuclear receptor NR4A1, an important modulator of inflammation.[31] This cellular response is a consequence of the physicochemical properties of the nanoparticle system as a whole (size, shape, surface chemistry) and not a direct signaling event initiated by the **triethanolamine** capping agent.





Click to download full resolution via product page

Figure 3: Indirect Biological Interaction of TEA.

Safety and Regulatory Considerations



Triethanolamine is generally regarded as safe for use in cosmetic and pharmaceutical products at the concentrations typically employed.[32] However, it can be a skin and eye irritant at high concentrations.[17] A significant consideration in the use of TEA is the potential for the formation of N-nitrosodiethanolamine (NDELA), a carcinogenic nitrosamine. This can occur if TEA is formulated with N-nitrosating agents.[1][2][14] Therefore, it is recommended that TEA not be used in products where N-nitroso compounds could be formed.[32] Regulatory bodies and expert panels have set limits on the concentration of TEA and the permissible levels of diethanolamine (a common impurity and a more direct precursor to NDELA) in formulations.[2]

Conclusion

2,2',2"-Nitrilotriethanol is a cornerstone excipient and laboratory chemical with a well-established profile of utility and safety. Its fundamental characteristics, particularly its ability to function as a pH modifier, emulsifier, and buffering agent, make it indispensable in the formulation of a wide range of pharmaceutical products. Furthermore, its role in the synthesis of advanced drug delivery systems and its utility in analytical techniques underscore its importance in modern pharmaceutical research and development. This guide has provided a detailed overview of the core properties and applications of TEA, along with practical experimental protocols, to support its effective and safe use by researchers and scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-Nitrosodiethanolamine Some Industrial Chemicals NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Triethanolamine Some Industrial Chemicals NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. You are being redirected... [bio-world.com]
- 4. Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]



- 6. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 7. ecetoc.org [ecetoc.org]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. Gold nanoparticles cellular toxicity and recovery: effect of size, concentration and exposure time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triethylamine | (C2H5)3N | CID 8471 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. users.renyi.hu [users.renyi.hu]
- 12. nbinno.com [nbinno.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. safecosmetics.org [safecosmetics.org]
- 15. nacalai.com [nacalai.com]
- 16. Triethanolamine Wikipedia [en.wikipedia.org]
- 17. USRE45240E1 Process for preparing pure triethanolamine (TEOA) Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. Triethanolamine synthesis chemicalbook [chemicalbook.com]
- 20. US6974883B2 Process for manufacturing triethanolamine and product obtained -Google Patents [patents.google.com]
- 21. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications -PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. sinobiological.com [sinobiological.com]
- 24. Cellular Response of Polyvalent Oligonucleotide-Gold Nanoparticle Conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. bostonbioproducts.com [bostonbioproducts.com]
- 27. Drug delivery carriers with therapeutic functions PMC [pmc.ncbi.nlm.nih.gov]
- 28. marcorubber.com [marcorubber.com]
- 29. researchgate.net [researchgate.net]
- 30. hplc.eu [hplc.eu]



- 31. Cellular Uptake of Silica and Gold Nanoparticles Induces Early Activation of Nuclear Receptor NR4A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2,2',2"-Nitrilotriethanol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10763040#2-2-2-nitrilotriethanol-fundamental-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com